Ground-State Acidity Modulation: 5-Formyl-6-hydroxy-2-naphthonitrile vs. 6-Cyano-2-naphthol (6CN2)
The introduction of the electron-withdrawing formyl group at position 5, ortho to the 6-OH, lowers the ground-state pKa by approximately 1.2 log units relative to the parent 6-cyano-2-naphthol (6CN2). This acidification is consistent with the well-established ortho-formyl substituent effect that stabilizes the phenoxide conjugate base through both inductive withdrawal and intramolecular hydrogen bonding . The pKa shift directly affects the compound's proton-transfer equilibrium in aqueous and mixed-solvent systems, which is a critical parameter for applications in photoacid-catalyzed reactions and pH-sensitive fluorescent probes. This differentiation cannot be matched by 6-cyano-2-naphthol alone, which lacks the formyl group, or by 5-formyl-6-methoxy-2-naphthonitrile, where the methoxy group eliminates the acidic proton entirely [1].
| Evidence Dimension | Ground-state pKa (predicted) |
|---|---|
| Target Compound Data | pKa = 7.24 ± 0.50 (predicted, ACD/Labs Percepta) |
| Comparator Or Baseline | 6-Cyano-2-naphthol (6CN2): ground-state pKa* = 8.4 (reported experimental value); 5-Formyl-6-methoxy-2-naphthonitrile: no ionizable hydroxyl proton |
| Quantified Difference | ΔpKa ≈ -1.2 log units vs. 6CN2 (target compound more acidic); complete loss of photoacidity vs. methoxy analog |
| Conditions | Predicted pKa for target compound from ACD/Labs Percepta Platform v14.00 (ChemicalBook); experimental pKa for 6CN2 from literature (Krackeler Scientific). |
Why This Matters
The lower pKa of 5-formyl-6-hydroxy-2-naphthonitrile means it exists in a different protonation state than 6CN2 at physiological pH, which is decisive for researchers selecting a photoacid scaffold with a specific pH operating window for proton-transfer studies or fluorescence sensing.
- [1] Krackeler Scientific. 6-Cyano-2-naphthol (6CN2) Product Description. https://www.krackeler.com (accessed 2026-05-10). View Source
